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Chemical & Biochemical Profile of CNX-2006

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: CNX-2006
Cat. No.: S547929

The table below summarizes the fundamental characteristics and activity data for CNX-2006.

Property Specification

CAS Number 1375465-09-0 [1] [2]

Molecular Formula C26H27FaN7O2 [1] [2]

Molecular Weight 545.53 g/mol [1] [2]

Description Novel irreversible mutant-selective EGFR inhibitor [1]
Primary Target (ICso) EGFR mutant isoforms: < 20 nM [1]

Key Mutations Targeted T790M, L858R/T790M, G719S, L861Q [2]
Selectivity Very weak inhibition of wild-type EGFR [1] [2]

Biological Activity & Experimental Data

The following table details the key experimental findings and protocols from pre-clinical studies.

Aspect Findings & Protocols
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| In Vitro Activity | * Potently suppresses growth of EGFR-T790M cells (up to 1000x selectivity over
EGFR-WT) [2]. « Inhibits EGFR phosphorylation in T790M mutant cells at ICso < 20 nM after 1-hour
exposure [2]. * Reduces volume of tumor spheres formed from H1975 cells [2]. | | In Vivo Efficacy | ¢
Shows efficacy in H1975 (EGFR L858R/T790M) xenograft models in nude mice [1] [2]. | | Resistance
Modeling | + In vitro models show chronic, escalating exposure does not promote T790M-mediated
resistance in PC-9 or HCC827 cells [2]. * Resistant cells (HCC827CNXR) can exhibit MET amplification;
some subclones experience "oncogene swap" where EGFR mutant allele is lost and MET becomes primary
driver [3]. | | Key Experimental Protocols | | | Growth Inhibition Assay [1] [2] | Human EGFR mutant lung
adenocarcinoma cell lines are treated with drugs in standard growth inhibition assays. Cell viability is often
measured using colorimetric methods like Cell Counting Kit-8 after 72 hours of drug exposure. | | Western
Blot Analysis [1] | Cells (with endogenous or transfected mutant EGFRs) are treated with inhibitors for 6
hours. Lysates are then analyzed via immunoblotting to assess inhibition of EGFR phosphorylation and
downstream signaling pathways. | | In Vivo Dosing [1] | Model: Nude mice with H1975 xenografts.
Formulation: 5% DMSO, 15% Solutol HS15 in PBS. Dosage & Route: 25 mg/kg, administered
intraperitoneally (i.p.). |

Mechanism and Resistance Pathways

This diagram illustrates the mechanism of action of CNX-2006 and a key resistance pathway identified in

research.
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CNX-2006 covalently binds to Cys797 in the kinase domain of mutant EGFR, blocking oncogenic signaling
and leading to tumor cell death [4] [1]. A key finding from resistance studies is "oncogene swap," where
cancer cells, under drug pressure, lose the amplified mutant EGFR allele and acquire MET amplification as a

new primary driver, making them sensitive to MET inhibitors alone [3].

Research Implications

CNX-2006 represents the class of third-generation EGFR inhibitors designed to overcome T790M-mediated
resistance. Its high selectivity may improve the therapeutic window by reducing toxicity against wild-type
EGFR [4]. The phenomenon of oncogene swap to MET highlights that resistance can involve complete

dependency shifts, suggesting the need for repeated biomarker testing and combination therapy strategies

[3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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